![molecular formula C18H12O3S B12806561 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid CAS No. 105799-77-7](/img/structure/B12806561.png)
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid is a heterocyclic compound that combines a thieno[3,2-c]chromene core with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid typically involves the following steps:
Intramolecular Arylation: The palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes yields 4H-thieno[3,2-c]chromene-2-carbaldehydes.
Functional Group Transformations: The formyl group of 4H-thieno[3,2-c]chromene-2-carbaldehyde can be transformed into various functional groups, including nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophilic substitution in 4H-thieno[3,2-c]chromene-2-carbaldehyde occurs at the C-8 atom.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Electrophilic Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Electrophilic Substitution: Substituted thieno[3,2-c]chromene derivatives.
Scientific Research Applications
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound have shown significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activities.
Biological Research: It is used in the study of various biological activities, including antiulcer and anti-inflammatory effects.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit Notum Pectinacetylesterase, which plays a role in cortical bone formation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 4H-Thieno[3,2-c]chromene-2-carbaldehyde
- 4H-Thieno[3,2-b]pyrrole-5-carboxamides
- 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
Uniqueness
4-Phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid is unique due to its specific combination of a thieno[3,2-c]chromene core with a phenyl group and a carboxylic acid functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105799-77-7 |
|---|---|
Molecular Formula |
C18H12O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O3S/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15/h1-10,16H,(H,19,20) |
InChI Key |
OKVWPULYXWCZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)


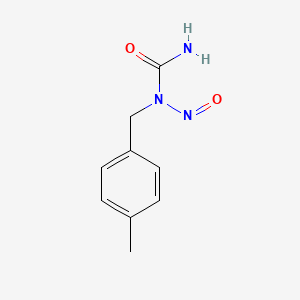

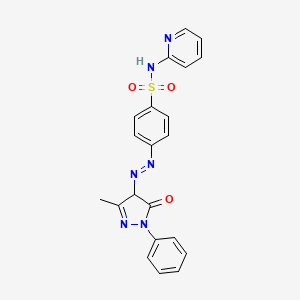
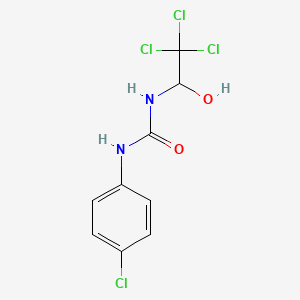
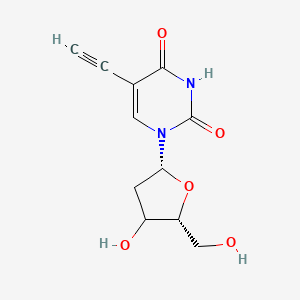
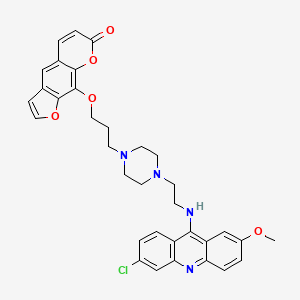
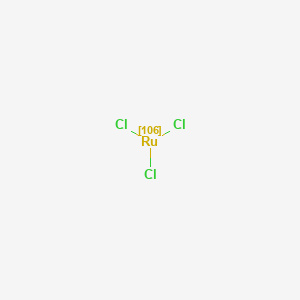
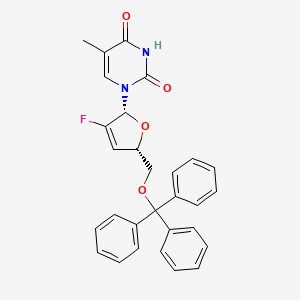

![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
